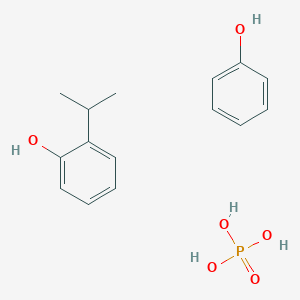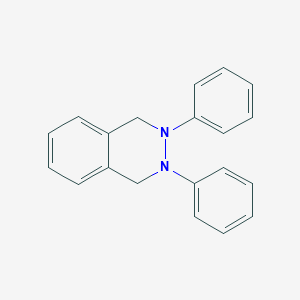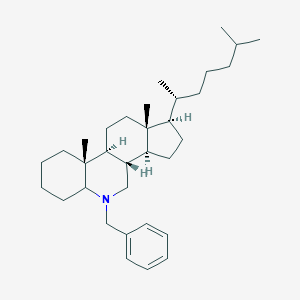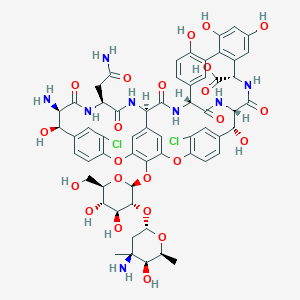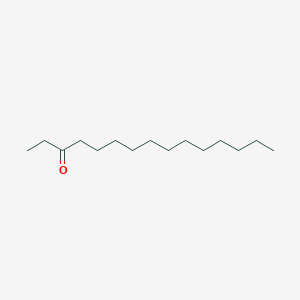
3-Pentadecanone
Vue d'ensemble
Description
3-Pentadecanone is a chemical compound with the molecular formula C15H30O . Its average mass is 226.398 Da and its monoisotopic mass is 226.229660 Da . It is also known by other names such as Dodecylethyl Ketone .
Synthesis Analysis
A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The synthesis strategy has the characteristics of fewer synthesis steps and high utilization efficiency of 15-tetracosenic acid .Molecular Structure Analysis
The molecular structure of 3-Pentadecanone can be represented by the InChI string: InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3 . The IUPAC Standard InChIKey for 3-Pentadecanone is YELXTWKVTZTDCM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Pentadecanone has a molecular weight of 226.3981 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require more specific experimental data.Applications De Recherche Scientifique
1. Biochemical Reactivity and Protein Conjugation
3-Pentadecanone and its derivatives demonstrate significant biochemical reactivity. For instance, 3-pentadecyl-o-quinone shows a strong ability to react and form protein conjugates. This reactivity is influenced by the presence of methyl groups, which can either enhance or inhibit the reaction with proteins due to steric effects (Byck & Dawson, 1968).
2. Cancer Research and Metabolic Tracing
In cancer research, 3-pentadecanone and similar compounds have been used to track metabolic processes. In one study, 2-pentadecanone was identified as a product of a metabolic cascade from glucose to fatty acid synthesis, providing insights into cancer cell metabolism (Lee et al., 2018).
3. Photodriven Electron Storage
3-Pentadecanone derivatives have been used in studies involving photodriven multi-electron storage. These studies explore the potential of molecular compounds in solar energy conversion and the stabilization of photoproducts through electron accumulation (Kuss-Petermann & Wenger, 2017).
4. Supramolecular Chemistry
Compounds related to 3-pentadecanone, such as 3-substituted 2,4-pentadionates, play a role in constructing photoactive supramolecular assemblies. These compounds are crucial for energy and electron transfer processes in photoactive systems, demonstrating the versatility of 3-pentadecanone derivatives in advanced material science (Olivier, Harrowfield, & Ziessel, 2011).
5. Chemical Kinetics and Catalysis
3-Pentadecanone has been studied in the context of chemical kinetics, particularly in the oxidation processes catalyzed by certain compounds, such as chromium stearate. This research provides insights into the mechanisms of free radical formation in chemical reactions (Dmitrieva, Agabekov, & Mitskevich, 1982).
6. Antimicrobial Applications
In the field of antimicrobial research, 3-pentadecanone derivatives from plant extracts have shown potential in inhibiting the growth of harmful bacteria like Escherichia coli, which is responsible for diseases such as diarrhea. This suggests its possible application in developing new antimicrobial agents (Rani et al., 2020).
Propriétés
IUPAC Name |
pentadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXTWKVTZTDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338030 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentadecanone | |
CAS RN |
18787-66-1 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

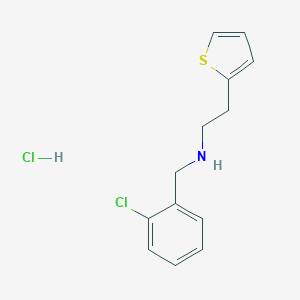
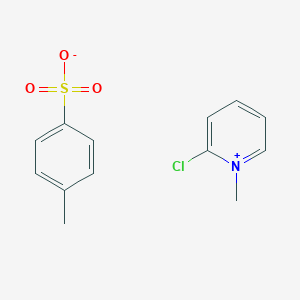
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
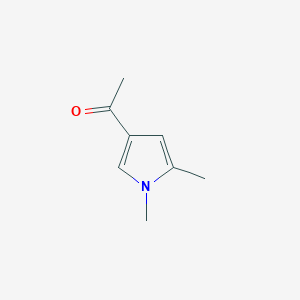
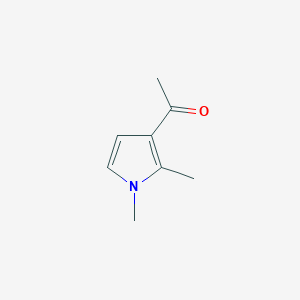
![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)
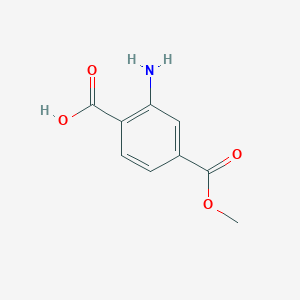
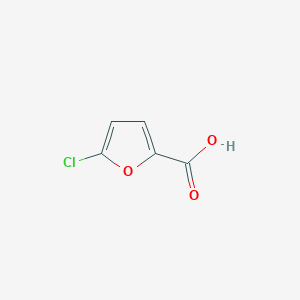
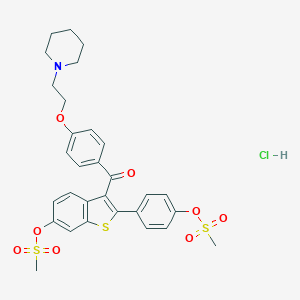
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
